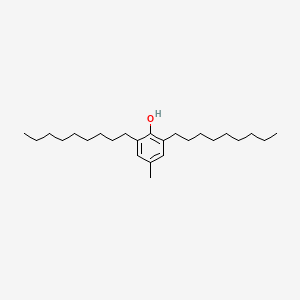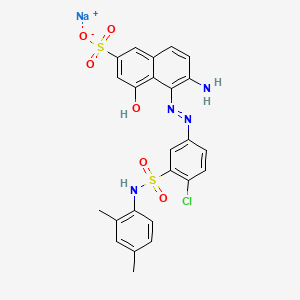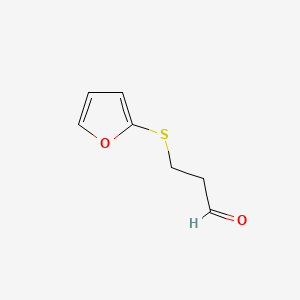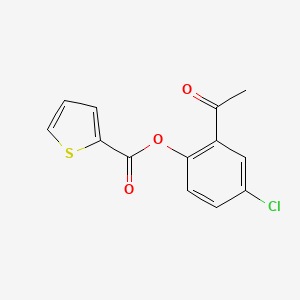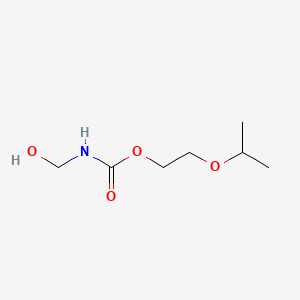
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide is a chemical compound with the molecular formula C11H13N2O5PS It is known for its unique structure, which includes a benzodioxaphosphorin ring and a morpholine moiety
Vorbereitungsmethoden
The synthesis of 4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide typically involves the reaction of 6-nitro-4H-1,3,2-benzodioxaphosphorin with morpholine in the presence of a suitable sulfiding agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Wissenschaftliche Forschungsanwendungen
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxaphosphorin ring plays a crucial role in stabilizing these intermediates and facilitating their interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide include:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Used in phosphorylation and phosphitylation reactions.
Salithion: An insecticide with a similar benzodioxaphosphorin ring structure.
Other benzodioxaphosphorins: These compounds share the benzodioxaphosphorin ring but differ in their substituents and reactivity.
This compound stands out due to its unique combination of a nitro group and a morpholine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
99300-58-0 |
|---|---|
Molekularformel |
C11H13N2O5PS |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
4-(6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)morpholine |
InChI |
InChI=1S/C11H13N2O5PS/c14-13(15)10-1-2-11-9(7-10)8-17-19(20,18-11)12-3-5-16-6-4-12/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
MRIOYEWIJKSFMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1P2(=S)OCC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



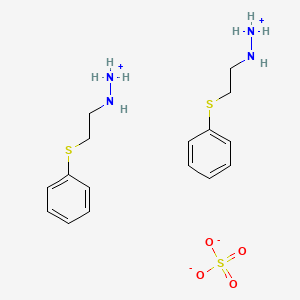
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
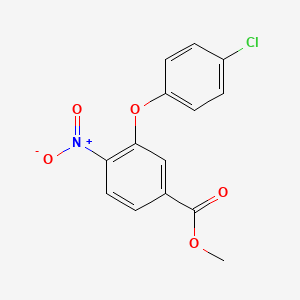
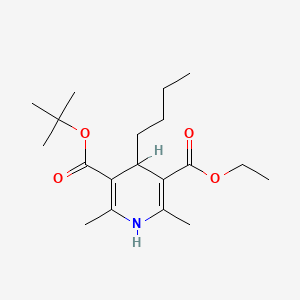
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)


